molecular formula C9H11NO6-2 B1237844 L-2-Acetamido-6-oxoheptanedioate

L-2-Acetamido-6-oxoheptanedioate

Cat. No. B1237844
M. Wt: 229.19 g/mol
InChI Key: RVHKMLVNOXVQRH-LURJTMIESA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-acetamido-6-oxopimelate(2-) is dicarboxylate anion of (S)-2-acetamido-6-oxopimelic acid;  major species at pH 7.3. It is a conjugate base of a (S)-2-acetamido-6-oxopimelic acid.

Scientific Research Applications

Solid-Phase Synthesis of Oligonucleotides

4-Oxoheptanedioic acid is used as a linker in the solid-phase synthesis of base-sensitive oligonucleotides. This compound reacts readily with alcohols and serves as a difunctional linker arm, enabling anchoring to aminoalkylated resins and facilitating the mild release of target alcohols (Leisvuori et al., 2008).

Synthesis of Bacterial Peptidoglycan Derivatives

2-Acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, a derivative of L-2-Acetamido-6-oxoheptanedioate, has been synthesized for its potential adjuvant activity. This compound is part of the exploration into the smallest adjuvant active structures for bacterial peptidoglycans (Merser et al., 1975).

Tumor-Targeted Drug Delivery

The compound has been utilized in the development of tumor-targeted prodrugs. For example, a prodrug designed for preferential activation over DON in tumors demonstrated enhanced tumor cell-to-plasma ratio and reduced toxicity to normal tissues (Tenora et al., 2019).

Photocatalytic Degradation of Pharmaceuticals

L-2-Acetamido-6-oxoheptanedioate derivatives are used in enhancing the photoactivity of graphene/titanium dioxide nanotubes, which are effective for the photocatalytic degradation of pharmaceuticals like acetaminophen (Tao et al., 2015).

pH Imaging Using Hyperpolarized 13C MRI

The compound N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a derivative of L-2-Acetamido-6-oxoheptanedioate, is applied in pH imaging using hyperpolarized 13C magnetic resonance spectroscopy, allowing for rapid pH measurements within the physiological range (Flavell et al., 2015).

Oxidative Reactions in Organic Synthesis

4-Acetamido-TEMPO, a derivative of L-2-Acetamido-6-oxoheptanedioate, is used as a catalyst in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, demonstrating its utility in various oxidative reactions in organic synthesis (Rafiee et al., 2018).

Inborn Error of Metabolism Studies

The compound has been significant in the study of aspartylglycosaminuria, an inborn error of metabolism associated with mental defects. This research has identified the abnormal excretion of a specific compound related to L-2-Acetamido-6-oxoheptanedioate in patients (Pollitt et al., 1968).

properties

Molecular Formula

C9H11NO6-2

Molecular Weight

229.19 g/mol

IUPAC Name

(2S)-2-acetamido-6-oxoheptanedioate

InChI

InChI=1S/C9H13NO6/c1-5(11)10-6(8(13)14)3-2-4-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/p-2/t6-/m0/s1

InChI Key

RVHKMLVNOXVQRH-LURJTMIESA-L

Isomeric SMILES

CC(=O)N[C@@H](CCCC(=O)C(=O)[O-])C(=O)[O-]

SMILES

CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-2-Acetamido-6-oxoheptanedioate
Reactant of Route 2
L-2-Acetamido-6-oxoheptanedioate
Reactant of Route 3
L-2-Acetamido-6-oxoheptanedioate
Reactant of Route 4
L-2-Acetamido-6-oxoheptanedioate
Reactant of Route 5
L-2-Acetamido-6-oxoheptanedioate
Reactant of Route 6
L-2-Acetamido-6-oxoheptanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.